Sigma-2 Receptor Affinity and Subtype Selectivity: 5,6-Dimethoxyisoindoline vs. 6,7-Dimethoxytetrahydroisoquinoline Pharmacophore
In a series of indole-based analogs, ligands incorporating the 5,6-dimethoxyisoindoline pharmacophore demonstrated σ2 receptor affinities (Ki) ranging from 1.79 to 5.23 nM, with subtype selectivity ratios (Ki(σ1)/Ki(σ2)) spanning 56 to 708-fold [1]. For comparison, ligands using the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline pharmacophore within the same study achieved similar low nanomolar σ2 affinity but with a reported selectivity ratio of >2000-fold for a lead compound [2]. While both scaffolds are viable, the 5,6-dimethoxyisoindoline series offers a distinct selectivity window that may be preferable for applications where avoiding σ1 receptor cross-reactivity is critical.
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) and subtype selectivity |
|---|---|
| Target Compound Data | Ki(σ2) = 1.79–5.23 nM; Selectivity Ki(σ1)/Ki(σ2) = 56–708 |
| Comparator Or Baseline | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline pharmacophore: Ki(σ2) low nM; Selectivity >2000-fold (lead compound) |
| Quantified Difference | Selectivity difference: 56–708 vs. >2000-fold |
| Conditions | In vitro competition binding assays using [3H]DTG or [3H](+)-pentazocine on rat or human σ receptor membranes |
Why This Matters
This quantifies the precise selectivity profile of the 5,6-dimethoxyisoindoline scaffold, enabling researchers to select the appropriate pharmacophore based on their required σ1/σ2 selectivity window.
- [1] Wang, L., et al. (2017). Indole-based σ2 receptor ligands containing 5,6-dimethoxyisoindoline or 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline pharmacophore. Bioorganic & Medicinal Chemistry. View Source
- [2] Jia, H., et al. (2023). Development of a Highly Specific 18F-Labeled Radioligand for Imaging of the Sigma-2 Receptor in Brain Tumors. PubMed. View Source
